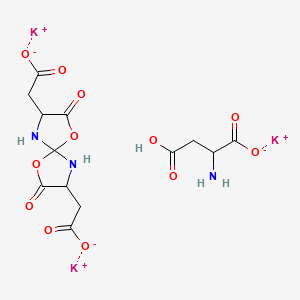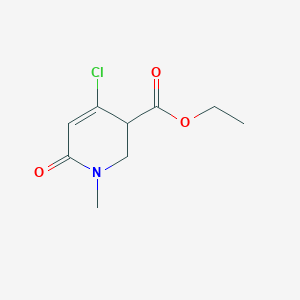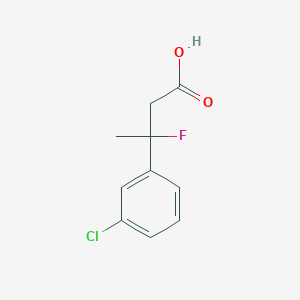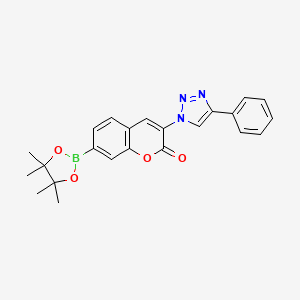![molecular formula C38H75NaO8P+ B15246829 Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)
Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,®- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a hexadecanoic acid backbone and a hydroxypropoxyphosphinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,®- typically involves the esterification of hexadecanoic acid with a hydroxypropoxyphosphinyl compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For instance, the hydrolysis of phosphinates and phosphonates can be achieved under both acidic and basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,®- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,®- has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,®- involves its interaction with specific molecular targets and pathways. The hydroxypropoxyphosphinyl group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Palmitic acid (Hexadecanoic acid): A common saturated fatty acid found in animals and plants.
Methyl hexadecanoate: An ester of hexadecanoic acid used in various applications.
Uniqueness
Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,®- is unique due to its hydroxypropoxyphosphinyl group, which imparts distinct chemical and biological properties. This differentiates it from simpler fatty acids and their esters, making it valuable in specialized research and industrial applications.
Propiedades
Fórmula molecular |
C38H75NaO8P+ |
|---|---|
Peso molecular |
714.0 g/mol |
Nombre IUPAC |
sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(propoxy)phosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C38H75O8P.Na/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-37(39)43-34-36(35-45-47(41,42)44-33-6-3)46-38(40)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h36H,4-35H2,1-3H3,(H,41,42);/q;+1/t36-;/m1./s1 |
Clave InChI |
SKVWIBXHTOHOAB-SKRAEFHRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


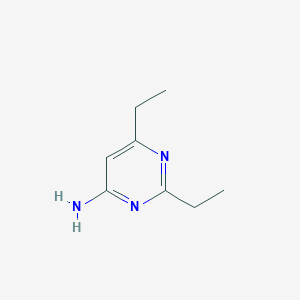
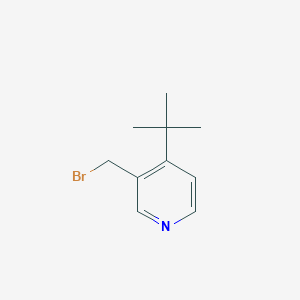
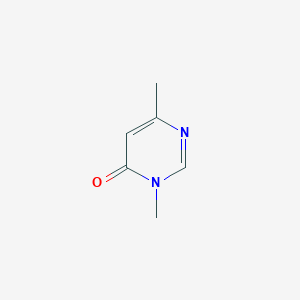
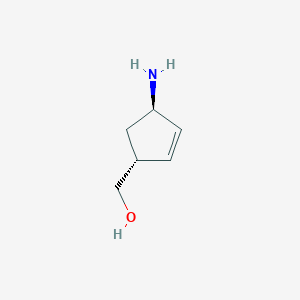


![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)
